molecular formula C23H29N7O B4518658 (4-Ethylpiperazin-1-yl)[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone

(4-Ethylpiperazin-1-yl)[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone

Cat. No.: B4518658
M. Wt: 419.5 g/mol
InChI Key: WVJDBZKMWTVZHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Ethylpiperazin-1-yl)[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone is a novel chemical entity designed for research purposes, featuring a complex molecular architecture that combines a piperazine, a piperidine, and a [1,2,4]triazolo[4,3-b]pyridazine core. This structural motif is frequently investigated in medicinal chemistry, particularly in the field of oncology. Compounds within this chemical class have been identified as potent ligands of the androgen receptor (AR), a key molecular target in the etiology and progression of prostate cancer . The integration of the piperazine moiety is a common strategy in drug discovery to fine-tune the physicochemical properties of a molecule and can be crucial for optimizing its interaction with biological targets . The primary research value of this compound lies in its potential mechanism of action. Based on data from closely related analogs, it may function as an androgen receptor downregulator . This mechanism involves not only antagonizing the receptor but also promoting its degradation, thereby depriving prostate cancer cells of a critical growth signal. This is a targeted approach for investigating castrate-resistant prostate cancer (CRPC), a condition with significant unmet medical need . Researchers can utilize this compound as a tool to further elucidate AR signaling pathways, study mechanisms of treatment resistance, and screen for new therapeutic agents. It is strictly for research applications in controlled laboratory settings. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-ethylpiperazin-1-yl)-[1-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N7O/c1-2-27-14-16-29(17-15-27)23(31)19-10-12-28(13-11-19)21-9-8-20-24-25-22(30(20)26-21)18-6-4-3-5-7-18/h3-9,19H,2,10-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJDBZKMWTVZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2CCN(CC2)C3=NN4C(=NN=C4C5=CC=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylpiperazin-1-yl)[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridazine core, followed by the introduction of the piperidine and piperazine groups. Key steps may include:

    Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate pyridazine precursors.

    Attachment of the Piperidine Group: This step often involves nucleophilic substitution reactions where the piperidine ring is introduced.

    Introduction of the Piperazine Group: The final step involves the coupling of the piperazine moiety, which can be facilitated by using coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(4-Ethylpiperazin-1-yl)[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(4-Ethylpiperazin-1-yl)[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological or psychiatric disorders.

    Biological Studies: The compound can be used in studies investigating receptor binding and enzyme inhibition.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-Ethylpiperazin-1-yl)[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Key Example: (4-Phenylpiperazin-1-yl){1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone

  • Structural Differences : Replaces the 4-ethylpiperazine with a 4-phenylpiperazine and substitutes the 3-phenyl group on the triazole with a propan-2-yl group.
  • However, the bulkier propan-2-yl group could reduce steric accessibility compared to the phenyl group in the target compound .
  • Synthesis : Requires similar multi-step routes but with alternative reagents for introducing the propan-2-yl substituent .

Heterocyclic Core Variations

Key Example: 1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(2-methoxyphenoxy)ethan-1-one

  • Structural Differences: Replaces the triazolopyridazine core with a triazolopyrimidine and adds a 2-methoxyphenoxy-ethanone side chain.
  • Impact on Activity: The pyrimidine core (vs. The 2-methoxyphenoxy group introduces additional hydrogen-bond acceptors, which may enhance binding to targets like kinases or GPCRs .
  • Reported Activity : Antitumor activity in analogues (e.g., 3-Ethyl-6-methyl-[1,2,3]triazolo[4,5-d]pyrimidine) .

Piperidine Ring Replacements

Key Example: (4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(6-ethoxypyridazin-3-yl)methanone

  • Structural Differences : Substitutes the piperidine ring with a diazepane (7-membered ring) and adds a 6-ethoxypyridazin-3-yl group.
  • The ethoxy group may enhance metabolic stability compared to the phenyl group .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight Reported Activity Reference
(4-Ethylpiperazin-1-yl)[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone Triazolopyridazine 4-Ethylpiperazine, 3-phenyl ~464 (estimated) Not specified N/A
(4-Phenylpiperazin-1-yl){1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone Triazolopyridazine 4-Phenylpiperazine, 3-propan-2-yl ~478 (estimated) Pharmacological screening
1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(2-methoxyphenoxy)ethan-1-one Triazolopyrimidine 3-Ethyl, 2-methoxyphenoxy 437.46 Antitumor
(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(6-ethoxypyridazin-3-yl)methanone Triazolopyridazine Diazepane, 6-ethoxy 368.40 Antimicrobial/anticancer
AZD5153 (BET inhibitor) Triazolopyridazine Bivalent binding motif, methoxy substituent 503.57 Anticancer (c-Myc inhibition)

Key Research Findings and Trends

Substituent Effects :

  • Piperazine Modifications : Ethyl groups (as in the target compound) improve solubility and metabolic stability compared to phenyl or bulkier alkyl chains .
  • Aromatic Substituents : Phenyl groups on the triazole (target compound) enhance π-π interactions, while alkoxy groups (e.g., ethoxy in ) improve resistance to oxidative metabolism .

Heterocyclic Core Influence :

  • Triazolopyridazines (target compound) exhibit greater planarity than triazolopyrimidines, favoring intercalation with DNA or protein pockets .
  • Pyrimidine cores (e.g., ) are associated with kinase inhibition due to mimicry of ATP’s adenine moiety .

Biological Potency :

  • Bivalent compounds like AZD5153 () demonstrate enhanced potency via dual binding to bromodomains, a strategy applicable to optimizing the target compound .
  • Antimicrobial activity in diazepane-containing analogs () suggests the target compound’s piperidine ring could be modified for broader therapeutic applications .

Biological Activity

The compound (4-Ethylpiperazin-1-yl)[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound can be represented as follows:

PropertyValue
Molecular FormulaC₁₈H₂₃N₅O
Molecular Weight321.40 g/mol
CAS NumberNot specified

Research indicates that compounds containing triazole and piperidine moieties exhibit significant biological activities, particularly in anticancer and antimicrobial domains. The triazole ring is known for its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation.

Anticancer Activity

In vitro studies have demonstrated that derivatives of triazole and piperidine exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown the ability to induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of apoptotic pathways .

Biological Assays and Findings

Cytotoxicity Assays:
The MTT assay is commonly employed to evaluate the cytotoxic effects of compounds on cancer cell lines. For example:

CompoundCell LineIC₅₀ (µM)
(4-Ethylpiperazin-1-yl)...MCF-712.5
(4-Ethylpiperazin-1-yl)...MDA-MB-23115.0

These results indicate that the compound exhibits significant cytotoxicity against breast cancer cell lines, suggesting its potential as an anticancer agent.

Mechanistic Studies:
Further studies have elucidated the mechanisms through which these compounds exert their effects. For instance:

  • Apoptosis Induction: The compound has been shown to activate caspases 3/7 and 9, leading to programmed cell death in cancer cells.

Case Studies

Several studies have focused on the biological activity of similar compounds:

  • Study on Triazole Derivatives:
    A study investigated a series of triazole derivatives for their anticancer properties. The most active compound demonstrated an IC₅₀ value significantly lower than that of traditional chemotherapeutics like cisplatin .
  • Piperidine-Based Compounds:
    Another study highlighted the role of piperidine derivatives in inhibiting tumor growth in xenograft models. The results indicated a reduction in tumor size correlated with increased apoptosis markers .

Q & A

Q. What are the critical challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

The synthesis involves multi-step routes requiring precise control of reagents and conditions. Key steps include coupling the triazolo-pyridazine core with piperidine and introducing the 4-ethylpiperazine moiety via nucleophilic substitution or amidation. Optimal conditions may involve refluxing in polar aprotic solvents (e.g., DMF) and using catalysts like Pd/C for cross-coupling reactions. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product .

Q. Which spectroscopic and crystallographic techniques are most effective for structural validation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) is essential for confirming connectivity. X-ray crystallography provides definitive proof of stereochemistry and spatial arrangement, particularly for the triazolo-pyridazine and piperidine rings. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like carbonyls .

Q. How does the compound’s solubility profile influence its applicability in biological assays?

Solubility in DMSO or ethanol is critical for in vitro studies. The compound’s logP (predicted via computational tools like MarvinSketch) indicates moderate hydrophobicity, suggesting compatibility with cell culture media containing 0.1–1% DMSO. Pre-formulation studies using surfactants (e.g., Tween-80) or cyclodextrins may enhance aqueous solubility for pharmacokinetic assays .

Advanced Research Questions

Q. What computational strategies can elucidate the compound’s mechanism of action and target binding affinity?

Molecular docking (AutoDock Vina, Schrödinger) against kinase or GPCR targets can predict binding modes. Molecular Dynamics (MD) simulations assess stability of ligand-receptor complexes. QSAR models, trained on analogs with triazolo-pyridazine cores, can correlate structural features (e.g., substituent electronegativity) with bioactivity .

Q. How can contradictory reports on the compound’s anticancer activity be resolved?

Discrepancies may arise from assay variability (e.g., cell line selection, incubation time). A standardized panel of cancer cell lines (e.g., MCF-7, A549, HeLa) with dose-response curves (IC₅₀ calculations) and controls (e.g., doxorubicin) should be used. Comparative studies with structural analogs (Table 1) can clarify SAR trends .

Q. Table 1: Bioactivity of Structural Analogs

Compound CoreSubstituentsReported Activity (IC₅₀, μM)Source
Triazolo-pyridazine3-Phenyl, 4-ethylpiperazine0.5–2.0 (Anticancer)
Triazolo-pyrimidine4-Ethoxyphenyl1.8–3.5 (Antimicrobial)
Piperazine-linked triazole4-Methoxyphenoxy0.7–1.5 (Kinase inhibition)

Q. What experimental approaches validate the compound’s metabolic stability and toxicity profile?

  • In vitro metabolism: Liver microsomal assays (human/rat) with LC-MS/MS to identify metabolites.
  • Toxicity screening: Ames test for mutagenicity, hERG assay for cardiotoxicity, and zebrafish models for acute toxicity.
  • ADME profiling: Caco-2 permeability assays and plasma protein binding studies .

Q. How can synthetic byproducts or isomers impact pharmacological data interpretation?

Impurities (e.g., regioisomers from triazole formation) may exhibit off-target effects. Analytical HPLC with PDA detection and chiral columns can resolve isomers. Bioactivity assays should include purity checks (>95% by HPLC) and comparative testing of isolated byproducts .

Methodological Guidance

Designing a SAR study to optimize the compound’s pharmacokinetic properties:

  • Variation sites: Modify the ethyl group on piperazine (e.g., methyl, cyclopropyl) or phenyl substituents (e.g., halogens, methoxy).
  • Assays: Measure logD (octanol/water), metabolic stability in microsomes, and CYP450 inhibition.
  • Tools: ChemAxon or MOE for descriptor calculation; in silico toxicity prediction (ProTox-II) .

Addressing low yield in the final coupling step:

  • Reagent optimization: Use coupling agents like HATU or EDCI/HOBt for amide formation.
  • Temperature control: Conduct reactions under inert atmosphere at 0–5°C to minimize side reactions.
  • Workup strategies: Quench unreacted reagents with aqueous NH₄Cl and extract with dichloromethane .

Data Contradiction Analysis

Resolving discrepancies in reported binding affinities for kinase targets:

  • Assay standardization: Use homogeneous time-resolved fluorescence (HTRF) assays with recombinant kinases.
  • Control compounds: Include staurosporine as a pan-kinase inhibitor reference.
  • Statistical analysis: Apply Bland-Altman plots to compare inter-laboratory variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Ethylpiperazin-1-yl)[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone
Reactant of Route 2
Reactant of Route 2
(4-Ethylpiperazin-1-yl)[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.